molecular formula C17H16N2O2S B11771442 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline

Cat. No.: B11771442
M. Wt: 312.4 g/mol
InChI Key: ZQVDSSVNKGMZLX-UHFFFAOYSA-N
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Description

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.

Chemical Reactions Analysis

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound is used in the development of dyes and pigments due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2O2S/c1-20-13-6-7-14(16(9-13)21-2)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3

InChI Key

ZQVDSSVNKGMZLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC

Origin of Product

United States

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